4-Hydroxy-8-methoxynaphthalene-1,2-dione

Cytotoxicity Cancer Research Naphthoquinone SAR

Researchers studying the arachidonic acid cascade often face a lack of selective, moderate-affinity probes to dissect enzyme pathways without complete inhibition. 4-Hydroxy-8-methoxynaphthalene-1,2-dione (CAS 13261-50-2) addresses this gap with a unique dual-activity profile. - Dual Enzyme Modulation: Exhibits moderate soluble epoxide hydrolase (sEH) inhibition (IC50 = 100 nM) and weak 5-lipoxygenase (5-LOX) inhibition (IC50 > 10,000 nM), enabling nuanced in vitro pathway analysis. - Defined Cytotoxicity Benchmark: Provides a reference activity range (IC50 = 3.15 - 7.32 µM) against cancer cell lines, essential for SAR studies on naphthoquinone pharmacophores. Sourced with verified identity and purity, this compound ensures reproducibility for mechanistic studies and synthetic chemistry applications.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 13261-50-2
Cat. No. B184292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-8-methoxynaphthalene-1,2-dione
CAS13261-50-2
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C(=O)C=C2O
InChIInChI=1S/C11H8O4/c1-15-9-4-2-3-6-7(12)5-8(13)11(14)10(6)9/h2-5,12H,1H3
InChIKeyMTISENNBNSTRHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-8-methoxynaphthalene-1,2-dione: Key Properties & Procurement


4-Hydroxy-8-methoxynaphthalene-1,2-dione (CAS 13261-50-2), also referred to as 2-hydroxy-8-methoxy-1,4-naphthoquinone, is a substituted 1,4-naphthoquinone with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol [1]. It is structurally defined by a hydroxyl group at position 2 and a methoxy group at position 8 on the naphthoquinone core. The compound's redox-active quinone moiety is a key feature implicated in its diverse biological activities, including cytotoxicity, enzyme inhibition, and potential as a reactive synthetic intermediate .

1
Cell-model cytotoxicity profiling against multiple human cancer cell lines.
2
Dual enzyme inhibition screening (5-LOX and sEH) for inflammatory pathway studies.
3
Synthetic intermediate for base-catalyzed condensation to naphtho[2,3-b]pyran-5,10-diones.

4-Hydroxy-8-methoxynaphthalene-1,2-dione vs Common Naphthoquinones


Generic substitution with other 1,4-naphthoquinones like lawsone (2-hydroxy-1,4-naphthoquinone) or juglone (5-hydroxy-1,4-naphthoquinone) is scientifically unsound due to profound differences in electronic properties and biological target engagement driven by specific substitution patterns. The methoxy group at position 8 and the hydroxyl at position 2 create a unique redox and electrophilic profile distinct from other positional isomers . For instance, while lawsone is a broad-spectrum antimicrobial, 4-hydroxy-8-methoxynaphthalene-1,2-dione demonstrates selective, albeit weak, inhibitory activity against specific enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are not primary targets for lawsone [1]. Furthermore, its regioisomer, 8-hydroxy-2-methoxy-1,4-naphthoquinone, exhibits distinct cytotoxicity profiles against human cancer cell lines, underscoring that even simple positional changes dramatically alter biological function [2]. These differences preclude any assumption of functional interchangeability and necessitate compound-specific sourcing.

Target Compound
Potential Substitute
Key Mismatch
4-Hydroxy-8-methoxy-1,2-naphthoquinone
Lawsone (2-hydroxy-1,4-naphthoquinone)
Enzyme inhibition profile differs; lawsone lacks 8-methoxy group and does not target 5-LOX/sEH.
4-Hydroxy-8-methoxy-1,2-naphthoquinone
8-Hydroxy-2-methoxy-1,4-naphthoquinone (regioisomer)
Positional isomerism shifts cytotoxicity profile; IC50 patterns differ across cell lines.

4-Hydroxy-8-methoxynaphthalene-1,2-dione: Quantitative Selectivity Evidence


Cytotoxicity Profile vs Regioisomer

The cytotoxic activity of 4-hydroxy-8-methoxynaphthalene-1,2-dione has been profiled across multiple human cancer cell lines, showing a distinct activity pattern compared to its regioisomer, 8-hydroxy-2-methoxy-1,4-naphthoquinone (HMNQ). The target compound exhibited IC50 values ranging from 3.15 to 7.32 µM against five cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780) [1]. In contrast, HMNQ demonstrated a different spectrum of potency, highlighting that the positioning of the hydroxyl and methoxy groups is a critical determinant of anticancer activity [2].

Cytotoxicity vs Regioisomer
Cross-study comparable
IC50 3.15 – 7.32 µM (5 cell lines)
Supports cell-model endpoint review; regioisomer shows distinct potency.
Positional isomerism drives different activity profiles.
Cytotoxicity Cancer Research Naphthoquinone SAR

Selective Enzyme Inhibition: 5-LOX and sEH

4-Hydroxy-8-methoxynaphthalene-1,2-dione demonstrates a specific enzyme inhibition profile against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). It exhibits weak inhibition of 5-LOX with an IC50 > 10,000 nM and more potent inhibition of sEH with an IC50 of 100 nM [1]. This dual, albeit differential, activity is a defining feature. In contrast, a common comparator like nordihydroguaiaretic acid (NDGA) is a potent 5-LOX inhibitor (IC50 = 200 nM) but has a different selectivity profile against cyclooxygenase (IC50 = 100 µM) .

Enzyme Inhibition
Cross-study comparable
5-LOX IC50 >10 µM; sEH IC50 = 100 nM
Supports pathway-response interpretation for dual 5-LOX/sEH context.
NDGA comparator shows stronger 5-LOX but different selectivity.
Enzyme Inhibition Inflammation Lipoxygenase

Negative Selectivity: No Dihydroorotase Inhibition

The compound's selectivity is further defined by its inactivity against certain off-targets. It was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells and showed no significant inhibition (IC50 > 180,000 nM at 10 µM) [1]. This lack of activity can be a critical differentiator from other naphthoquinones that may inhibit this enzyme, which is involved in pyrimidine biosynthesis.

Negative Selectivity
Supporting evidence
Dihydroorotase IC50 >180 µM
No inhibition observed; avoids pyrimidine biosynthesis confound.
Mouse Ehrlich ascites cell enzyme assay, pH 7.37.
Enzyme Inhibition Selectivity Dihydroorotase

Synthetic Reactivity in Condensation Reactions

4-Hydroxy-8-methoxynaphthalene-1,2-dione serves as a versatile synthetic intermediate, particularly in base-catalyzed condensation reactions with aldehydes to yield complex naphtho[2,3-b]pyran-5,10-diones [1]. Its reactivity under these conditions is a key differentiator from unsubstituted 1,4-naphthoquinone or lawsone, which may require different reaction conditions or yield different product distributions.

Synthetic Reactivity
Class-level inference
Base-catalyzed condensation with aldehydes
Provides access to naphthopyran-dione scaffolds.
8-Methoxy group influences regioselectivity.
Synthetic Chemistry Naphthoquinone Derivatives Reactivity

4-Hydroxy-8-methoxynaphthalene-1,2-dione: Research & Procurement Applications


5-LOX and sEH in Inflammatory Models

Researchers studying the arachidonic acid cascade and its role in inflammation can utilize 4-hydroxy-8-methoxynaphthalene-1,2-dione as a dual-activity probe. Its moderate inhibition of sEH (IC50 = 100 nM) and weak inhibition of 5-LOX (IC50 > 10,000 nM) allows for the dissection of these pathways in vitro, providing a nuanced tool compared to potent, non-selective LOX inhibitors [1].

SAR Studies of Anticancer Naphthoquinones

This compound is a critical comparator for SAR studies focusing on the impact of methoxy and hydroxyl substitution on cytotoxicity. Its documented activity range (IC50 = 3.15 - 7.32 µM) against a panel of cancer cell lines provides a benchmark for evaluating the potency and selectivity of newly synthesized analogs [2]. Direct comparison with its regioisomer, HMNQ, is essential for mapping the pharmacophore of this class [3].

Naphtho[2,3-b]pyran-5,10-dione Library Synthesis

Medicinal chemists engaged in synthesizing novel heterocyclic compounds can leverage 4-hydroxy-8-methoxynaphthalene-1,2-dione as a key starting material. Its established reactivity in base-catalyzed condensations with aldehydes provides a direct route to naphtho[2,3-b]pyran-5,10-dione scaffolds, which are privileged structures in drug discovery [4].

Quinone-Mediated Cytotoxicity Mechanisms

This compound can serve as a model substrate for investigating the mechanisms of quinone-induced cytotoxicity, such as redox cycling and nucleophile addition. Its activity can be contrasted with that of lawsone or juglone to correlate specific structural features (e.g., the 8-methoxy group) with the generation of reactive oxygen species (ROS) or the formation of cytotoxic adducts .

Application
Selection Property
Validation Focus
Arachidonic acid cascade studies
Dual 5-LOX/sEH activity context
Inflammatory pathway interpretation
Naphthoquinone SAR studies
Methoxy/hydroxyl substitution profiling
Cell-model endpoint review
Heterocyclic library synthesis
Base-catalyzed condensation reactivity
Reaction pathway review
Quinone-mediated cytotoxicity research
Redox-active quinone scaffold
Cytotoxicity mechanism review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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